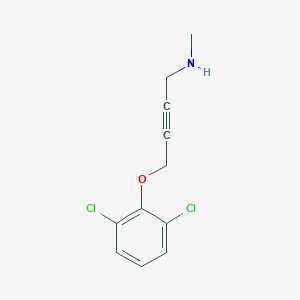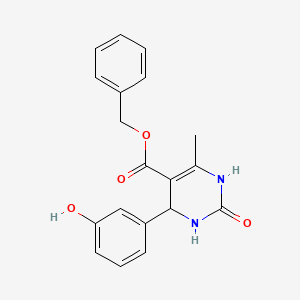![molecular formula C22H18BrNO3 B5239352 ethyl 3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5239352.png)
ethyl 3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carboxylate
Overview
Description
Ethyl 3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carboxylate is a useful research compound. Its molecular formula is C22H18BrNO3 and its molecular weight is 424.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.04701 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate, a compound structurally similar to ethyl 3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carboxylate, demonstrates notable antimicrobial properties. The synthesis and structure of this compound, including its crystal monoclinic molecular structure, have been characterized, highlighting its potential in antimicrobial applications (Radwan et al., 2020).
Eco-friendly Synthesis in Aqueous Media
A green and efficient method for synthesizing ethyl 3-amino-1-aryl-1H-benzo[f]chromene-2-carboxylate derivatives in water has been developed. This process utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst, emphasizing an eco-friendly approach to the synthesis of these compounds (Qian et al., 2017).
Synthesis via Novel Catalytic Processes
Efficient synthesis of related compounds, like ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, has been achieved through innovative catalytic processes. These methods feature novel catalysts and environmentally friendly techniques, demonstrating the versatility of these compounds in synthesis (Safaei‐Ghomi et al., 2017).
Potential in Anticancer Therapy
A derivative of this compound, specifically ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate, has shown potential in overcoming drug resistance in cancer therapy. This compound, through structure-activity relationship studies, exhibited low micromolar cytotoxicity against a range of hematologic and solid tumor cells (Das et al., 2009).
Properties
IUPAC Name |
ethyl 3-amino-1-(4-bromophenyl)-1H-benzo[f]chromene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO3/c1-2-26-22(25)20-18(14-7-10-15(23)11-8-14)19-16-6-4-3-5-13(16)9-12-17(19)27-21(20)24/h3-12,18H,2,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNBICCLYFMPHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)Br)C4=CC=CC=C4C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5239270.png)
![N-[3-(morpholin-4-yl)propyl]-3-nitrobenzenesulfonamide](/img/structure/B5239277.png)

![N-{1-[1-(2-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5239280.png)

![lithium;3-[[4-(2-methylpropoxy)benzoyl]amino]propanoate](/img/structure/B5239287.png)
![N-(2-chlorobenzyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B5239291.png)

![4-(2-fluorobenzyl)-1-[(5-methyl-3-isoxazolyl)methyl]piperidine trifluoroacetate](/img/structure/B5239304.png)
![(2E)-3-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]-2-(3-fluorophenyl)prop-2-enenitrile](/img/structure/B5239306.png)
![N-methyl-N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5239315.png)
![N-{2-[(2-Methyl-1H-imidazol-1-YL)methyl]-1-propyl-1H-1,3-benzodiazol-5-YL}furan-2-carboxamide](/img/structure/B5239328.png)

![1-{2-[3-(4-biphenylyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5239342.png)
